ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate (CAS 304683-30-5) is a pyrazole derivative featuring a naphthalene substituent at the 1-position and an amino group at the 5-position of the pyrazole ring. Its molecular formula is C₁₆H₁₅N₃O₂, with a molecular weight of 281.31 g/mol . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic scaffolds for drug discovery .
Properties
IUPAC Name |
ethyl 5-amino-1-naphthalen-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-16(20)14-10-18-19(15(14)17)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIRZLWDYNSASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC3=CC=CC=C3C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate typically involves multi-component reactions. One common method involves the reaction of benzoylacetonitrile, aromatic aldehydes, and 5-amino-1-phenyl-3-substituted-pyrazoles under various conditions, including water catalyst-free conditions, acetic acid under conventional heating, or microwave heating .
Industrial Production Methods
the principles of green chemistry, such as atom-economical and eco-friendly reactions, are often employed to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyrazoles depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential anticancer agents and other therapeutic compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The structural diversity of pyrazole-4-carboxylate derivatives arises primarily from substitutions at the 1-position (N-substituent) and modifications at the 5-position (amino group). Below is a comparative analysis of select analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electronic Effects : Halogenated derivatives (e.g., 4-bromo, 4-fluoro) exhibit electron-withdrawing properties, which may alter the pyrazole ring’s electron density and influence intermolecular interactions .
- Melting Points : Derivatives with hydrophilic groups (e.g., 139a’s hydroxyethyl chain) show higher melting points (~163–164°C) compared to simpler aryl analogs (~153–154°C), likely due to enhanced hydrogen bonding .
Biological Activity
Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with an ethyl ester group and an amino group. The naphthalene moiety contributes to its lipophilicity, which may enhance its biological activity.
1. Antiviral Activity
Recent studies have indicated that pyrazole derivatives exhibit antiviral properties, particularly against HIV. This compound has been evaluated for its ability to inhibit HIV replication. In vitro assays demonstrated that this compound could effectively reduce viral load in a dose-dependent manner without significant cytotoxicity, suggesting its potential as a lead compound in antiviral drug development .
2. Antitumor Activity
The compound has shown promise in cancer research, particularly in inhibiting various cancer cell lines. For instance, studies have reported that derivatives of pyrazole can inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling. This compound was found to induce apoptosis in cancer cells by disrupting the cell cycle, leading to increased populations in the G0–G1 phase while decreasing those in the S and G2/M phases .
3. Anti-inflammatory and Analgesic Properties
Research has also highlighted the anti-inflammatory effects of pyrazole derivatives. This compound demonstrated significant inhibition of pro-inflammatory cytokines and could serve as a potential therapeutic agent for inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies of pyrazole derivatives indicate that modifications on the naphthalene ring and variations in the substituents on the pyrazole core significantly influence their biological activity. For example, altering the position or type of substituents can enhance potency against specific targets or modulate pharmacokinetic properties .
Case Study 1: Antiviral Screening
In a study aimed at discovering new antiviral agents, this compound was screened alongside other pyrazole derivatives. The compound exhibited IC50 values that indicated strong antiviral activity against HIV, outperforming several known inhibitors .
Case Study 2: Cancer Cell Line Testing
A series of experiments conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation with a mean growth inhibition of over 40% across multiple assays. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
